molecular formula C6H10O2 B7806543 2-Pentenoic acid, 2-methyl-

2-Pentenoic acid, 2-methyl-

Cat. No. B7806543
M. Wt: 114.14 g/mol
InChI Key: JJYWRQLLQAKNAD-UHFFFAOYSA-N
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Description

“2-Pentenoic acid, 2-methyl-” is a chemical compound with the formula C6H10O2 . It is also known by other names such as “2-Methyl-2-pentenoic acid” and "2-methylpent-2-en-1-oic acid" .


Molecular Structure Analysis

The molecular structure of “2-Pentenoic acid, 2-methyl-” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4+ .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pentenoic acid, 2-methyl-” include a molecular weight of 114.1424 , a density of approximately 0.983 g/cm3 at 25 °C , and a refractive index of approximately 1.46 . It has a slightly acidic, fruity, and sweaty odor .

Scientific Research Applications

  • Polyester Synthesis : Trans-2,5-dihydroxy-3-pentenoic acid methyl ester, derived from pentoses using tin-containing silicates, is used for co-polymerization with ethyl 6-hydroxyhexanoate. This process yields a product with functional groups from trans-2,5-dihydroxy-3-pentenoic acid methyl ester in the polyester backbone, demonstrating potential for functionalizing new co-polymers (Elliot et al., 2017).

  • Microbial Metabolites : Trans-5-Hydroxy-3-methyl-2-pentenoic acid is identified in the culture fluids of several fungi, indicating its role as a microbial metabolite. This compound is synthesized through the isomerization of cis-Δ2-anhydromevalovic acid (Diekmann, 2004).

  • Photoisomerization : 4-Methyl-2-(E)-pentenoic acid undergoes quantitative transformation into corresponding β,γ-unsaturated isomers upon irradiation at 254 nm, highlighting its application in photochemical processes (Biot et al., 2010).

  • Infrared Spectroscopy : 2-Amino-4-pentenoic acid and its derivatives have been studied using infrared spectroscopy, revealing insights into the structure and bonding of these compounds (Moreno et al., 1960).

  • Pesticide Synthesis : 3,3-Dimethyl-4-pentenoic acid methyl ester, a significant intermediate in the synthesis of pyrethroids pesticides, is produced using 3-methyl-2-buten-1-ol and trimethyl orthoacetate (Chu-he, 2012).

  • Catalysis in Asymmetric Reactions : The enantioselective hydrogenation of 2-methyl-2-pentenoic acid over cinchona modified Pd/Al2O3 catalysts is explored, demonstrating its role in asymmetric chemical reactions (Kun et al., 2000).

  • Electrochemical Carboxylation : 3-Methylene-4-pentenoic acid is synthesized via electrochemical carboxylation, showcasing its use in electrochemical methods (Senboku et al., 1998).

properties

IUPAC Name

2-methylpent-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYWRQLLQAKNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051998
Record name 2-Methylpent-2-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid; fruity aroma
Record name 2-Methyl-2-pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; soluble in chloroform, carbon disulfide, ether, soluble (in ethanol)
Record name 2-Methyl-2-pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.976-0.982
Record name 2-Methyl-2-pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Pentenoic acid, 2-methyl-

CAS RN

3142-72-1
Record name 2-Methyl-2-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3142-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentenoic acid, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylpent-2-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpent-2-en-1-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 2-pentenoic acid, 2-methyl-,(3Z)-3-hexen-1-yl ester was evaluated for genotoxicity, …
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
RIFM fragrance ingredient safety assessment, 2-methyl-2-pentenoic acid, CAS registry number 16957-70-3 Page 1 Contents lists available at ScienceDirect Food and Chemical …
R Fuentes, CD Mowry, J Roman - 2019 - osti.gov
Purpose: The outgassing of 4-methyl-3-pentenoic acid is suspected of thermal rearrangement resulting in 2-methyl-2-pentenoic due to instrumental analysis conditions. Demonstrate …
Number of citations: 0 www.osti.gov
S Zhu, X Lu, K Ji, K Guo, Y Li, C Wu, G Xu - Analytica Chimica Acta, 2007 - Elsevier
In this paper, a method to characterize the volatile compounds in Chinese liquors by comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry has been …
Number of citations: 253 www.sciencedirect.com
X Lu, J Cai, H Kong, M Wu, R Hua, M Zhao… - Analytical …, 2003 - ACS Publications
Cigarette smoke condensate is a complex chemical matrix, and analysis of its components is very difficult because of the limitation of the peak capacity and sensitivity of conventional …
Number of citations: 147 pubs.acs.org
MY Wang, JG Yang, QS Zhao… - Journal of Food …, 2019 - Wiley Online Library
Maotai‐flavor liquor is one of the three basic traditional Chinese baijiu and is also the most famous baijiu in the world. Guizhou Maotai baijiu is the representative of Maotai‐flavor liquor, …
Number of citations: 116 ift.onlinelibrary.wiley.com
S Phothisuwan, P Koomhin, N Matan, N Matan - LWT, 2021 - Elsevier
The objective of this work was to study the effect of carnauba wax containing orange oil on physical qualities (weight loss, color, and firmness) and sensory perception after consumption…
Number of citations: 6 www.sciencedirect.com
CD Mowry, LL Miller, AS Pimentel, R Fuentes - 2019 - osti.gov
Chemical species can be released, or outgassed, from materials such as polymers, epoxies, or foams. These species can be unreacted starting materials or the product of complex …
Number of citations: 0 www.osti.gov
R Holzinger, DB Millet, B Williams, A Lee… - Journal of …, 2007 - Wiley Online Library
We report the detection of a class of related oxygenated compounds by proton‐transfer‐reaction mass‐spectrometry (PTR‐MS) that have rarely or never been observed as a group …
Number of citations: 41 agupubs.onlinelibrary.wiley.com
Z Miao, H Hao, R Yan, X Wang, B Wang, J Sun, Z Li… - LWT, 2022 - Elsevier
Organic acids are important components in alcoholic beverages, and have vital flavor contributions and physiological significance to the liquor body. Currently researchers focus on the …
Number of citations: 8 www.sciencedirect.com

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